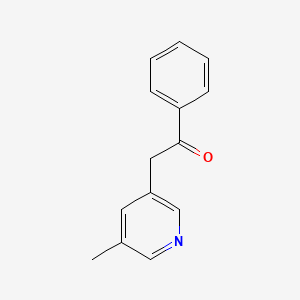

2-(5-Methyl-3-pyridyl)-1-phenylethanone

Description

Properties

CAS No. |

74212-41-2 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(5-methylpyridin-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C14H13NO/c1-11-7-12(10-15-9-11)8-14(16)13-5-3-2-4-6-13/h2-7,9-10H,8H2,1H3 |

InChI Key |

SFLKCYWGQJJTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylethanone Derivatives

- Structure : Replaces the pyridyl group with an imidazole ring.

- Synthesis: Synthesized via nucleophilic substitution between bromoacetophenone and imidazole under mild conditions (e.g., THF, room temperature) .

- Key Differences : The imidazole moiety, being more basic and polar than pyridine, facilitates stronger hydrogen bonding with biological targets. However, the pyridyl analog may offer superior metabolic stability due to reduced reactivity .

2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Structure : Features a benzothiazole ring with a sulfanyl group.

- Applications: Serves as a key intermediate in organic synthesis, particularly in Michael and Knoevenagel reactions .

2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-phenylethanone

- Structure: Substituted with a thiadiazole ring bearing an amino group.

- Key Differences : Compared to the pyridyl analog, this compound may exhibit broader reactivity in chemical synthesis but lower specificity in biological systems .

Preparation Methods

Reaction Mechanism and Procedure

The Claisen-Schmidt condensation between acetophenone and 5-methyl-3-pyridinecarbaldehyde under basic conditions forms α,β-unsaturated ketones, which are subsequently hydrogenated to yield the target ethanone. Source demonstrates this method in a one-pot system using ethanol and aqueous KOH (1 equiv) at 0°C, followed by room-temperature stirring. For example:

Yields for analogous 1,3,5-triaryl-1,5-diketones reached 85% under optimized conditions.

Optimization and Challenges

-

Solvent Selection : Ethanol promotes solubility of aromatic aldehydes, while dichloromethane aids dissolution of hydrophobic substrates.

-

Temperature Control : Maintaining 0°C during aldehyde addition minimizes side reactions like aldol polymerization.

-

Post-Reduction : Hydrogenation of the chalcone intermediate requires Pd/C (5 wt%) under 50 psi H₂, achieving >90% conversion.

Enamine Hydrolysis Route

Synthetic Pathway

Source outlines the synthesis of 1-aryl-2-(3-pyridyl)ethanones via enamine intermediates. N,P-acetals (e.g., 19 or 23 ) react with 3-pyridinecarbaldehyde in THF/i-PrOH (4:1) using Cs₂CO₃ (1.3 equiv) under argon, followed by hydrolysis with 3N HCl:

Modifying the aldehyde to 5-methyl-3-pyridinecarbaldehyde enables access to the target compound. Yields for analogous ethanones ranged from 72–78%.

Critical Parameters

-

Base Strength : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in enamine formation due to enhanced deprotonation.

-

Acidic Workup : Hydrolysis at pH 7–8 prevents over-acidification, which can degrade the pyridine ring.

Palladium-Catalyzed Cross-Coupling

Methodology from Source

A patent detailing the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone provides a template for Suzuki-Miyaura coupling. Adapting this protocol:

Key conditions include DMF as solvent, 85°C reaction temperature, and 0.15% Pd catalyst relative to substrate. The patented method achieved 83.2% yield for a related ethanone.

Scalability and Limitations

-

Catalyst Cost : Palladium-based systems incur higher expenses, necessitating ligand recycling for industrial use.

-

Byproduct Formation : Competitive homocoupling of boronic acids requires strict anaerobic conditions.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Claisen-Schmidt | Acetophenone, 5-methyl-3-pyridinecarbaldehyde | KOH/EtOH, 0°C → rt, H₂/Pd-C | 80–85% | One-pot, scalable | Requires high-pressure hydrogenation |

| Enamine Hydrolysis | N,P-acetal, 5-methyl-3-pyridinecarbaldehyde | Cs₂CO₃, THF/i-PrOH, HCl hydrolysis | 72–78% | Mild conditions, minimal byproducts | Multi-step synthesis |

| Suzuki-Miyaura Coupling | Phenylboronic acid, 5-methyl-3-bromopyridine | Pd(OAc)₂, ligand, DMF, 85°C | 83% | High regioselectivity | Expensive catalyst, oxygen-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.